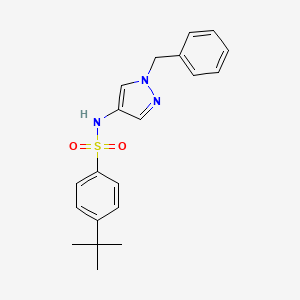![molecular formula C15H15N3S B7518211 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential as a therapeutic agent. It belongs to the class of thienopyrimidines, which have been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. It has been proposed that it may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells. It has also been suggested that it may act by inhibiting the activity of bacterial enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In bacteria, it has been found to inhibit cell growth and cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is that it has shown activity against various cancer cell lines and gram-positive bacteria. This makes it a promising candidate for further study as a therapeutic agent. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its activity.
Orientations Futures
There are several future directions for the study of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate the mechanism of action in cancer cells and bacteria. This may lead to the development of more potent analogs with improved activity. Another direction is to explore the activity of this compound in animal models of cancer and bacterial infections. This may provide valuable information on its potential as a therapeutic agent. Finally, the development of methods for targeted delivery of this compound to cancer cells or bacteria may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has been described in the literature. One method involves the reaction of 2-phenylethylamine with 2-bromo-6-methylthieno[2,3-d]pyrimidine, followed by reduction with sodium borohydride. Another method involves the reaction of 2-phenylethylamine with 6-methylthieno[2,3-d]pyrimidin-4-one, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine has been studied for its potential as a therapeutic agent. It has been found to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-9-13-14(17-10-18-15(13)19-11)16-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHYYGATEFFJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)

![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)

![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)
![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)



![[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)

